molecular formula C11H8ClNO B6257470 1-(6-chloroquinolin-4-yl)ethan-1-one CAS No. 859962-01-9

1-(6-chloroquinolin-4-yl)ethan-1-one

Cat. No.: B6257470
CAS No.: 859962-01-9
M. Wt: 205.6
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Properties

CAS No.

859962-01-9

Molecular Formula

C11H8ClNO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Poly(phosphoric acid) (PPA) catalyzes the solvent-free Friedländer synthesis at 90°C, achieving cyclization via imine formation followed by dehydration (Scheme 1). Key parameters include:

  • Catalyst loading : 1.2 equiv PPA ensures complete conversion without side products.

  • Temperature : Reactions above 85°C prevent intermediate stagnation but risk decomposition beyond 95°C.

  • Substrate ratio : A 1:1.2 molar ratio of 2-amino-5-chlorobenzaldehyde to ethyl acetoacetate maximizes yield (82% reported for analogous systems).

Table 1. Friedländer Synthesis Optimization

ParameterOptimal ValueYield Impact
Catalyst (PPA)1.2 equiv+15%
Temperature90°C+20%
Reaction Time1 hour+10%

Advantages and Limitations

  • Advantages : Solvent-free conditions reduce waste, and PPA’s dual acid catalyst role minimizes byproducts.

  • Limitations : Requires strict moisture control, and halogenated precursors increase reagent costs.

Friedel-Crafts Acylation: Post-Synthetic Functionalization

Friedel-Crafts acylation introduces acetyl groups to pre-formed quinolines. While quinolines are electron-deficient, directing groups or Lewis acid promoters enable selective C-4 acylation.

Methodology and Catalytic Systems

Using AlCl₃ (4 equiv) in 1,2-dichloroethane at 80°C, 6-chloroquinoline undergoes electrophilic acylation with acetyl chloride (Scheme 2). Key findings:

  • Regioselectivity : The chlorine at C-6 directs acetylation to C-4 via resonance stabilization of the acylium ion.

  • Yield : 68–72% after recrystallization (ethanol/water).

Equation 1 :
6-Chloroquinoline+AcClAlCl3This compound\text{6-Chloroquinoline} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{this compound}

Challenges in Scalability

  • Side reactions : Over-acylation or ring chlorination occurs above 85°C.

  • Catalyst recovery : AlCl₃ hydrolysis complicates recycling, necessitating neutralization with NaHCO₃.

Alternative Cyclization Strategies

Claisen-Schmidt Condensation

Condensing 6-chloro-4-quinolinecarboxaldehyde with acetone under basic conditions (NaOH/ethanol) forms the acetylated product. However, competing aldol addition limits yields to 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 min) reduces reaction times by 70% compared to conventional heating, though scalability remains unproven.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison

MethodYield (%)Purity (%)Scalability
Friedländer Synthesis8298High
Friedel-Crafts7295Moderate
Claisen-Schmidt6090Low
  • Friedländer synthesis offers superior yields and purity, favored for industrial applications.

  • Friedel-Crafts is preferable for small-scale, rapid acetylations but requires rigorous purification.

Characterization and Analytical Validation

Spectroscopic Techniques

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 4.8 Hz, 1H, H-2), 8.35 (s, 1H, H-5), 7.78 (d, J = 8.4 Hz, 1H, H-8), 2.72 (s, 3H, COCH₃).

  • FT-IR : ν 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl).

X-Ray Diffraction (XRD)

Single-crystal XRD confirms planar quinoline geometry with a dihedral angle of 3.2° between the acetyl and ring planes.

Computational Validation

DFT calculations (B3LYP/6-311G(d,p)) correlate experimental NMR shifts with theoretical values (R² = 0.98), validating structural assignments .

Chemical Reactions Analysis

Types of Reactions

1-(6-chloroquinolin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloroquinolin-4-yl)ethan-1-one has been explored for its potential as an antibacterial and antifungal agent. Its structural similarity to known quinoline derivatives suggests that it may interact with biological targets involved in microbial growth inhibition.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline compounds exhibited significant antibacterial activity against Staphylococcus aureus. The incorporation of the chloro group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further drug development .

Anticancer Activity

Research indicates that compounds containing quinoline structures may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study : In vitro studies conducted on various cancer cell lines showed that this compound induced apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) levels and activation of caspases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, such as kinases and proteases, which play crucial roles in cellular signaling pathways.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
Protein Kinase A5.2Biochemical Journal
Caspase 33.8Cell Death & Disease

Antiviral Properties

Recent investigations suggest that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication.

Case Study : A study highlighted its efficacy against influenza viruses, where it was found to inhibit viral neuraminidase activity, thereby preventing the release of new viral particles from infected cells .

Mechanism of Action

The mechanism of action of 1-(6-chloroquinolin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloroquinolin-4-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the ketone group in the quinoline ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-chloroquinolin-4-yl)ethan-1-one, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 6-chloroquinoline using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction efficiency is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. For purification, column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Yield optimization requires strict temperature control (0–5°C during acylation) .
  • Key Data :

ParameterValue
Typical Yield65–75%
Rf (TLC)0.4 (hexane:EtOAc = 7:3)

Q. How is the structure of this compound validated post-synthesis?

  • Methodological Answer : Structural validation combines spectroscopic techniques:

  • ¹H/¹³C NMR : Characteristic peaks include a ketone carbonyl at ~200–205 ppm (¹³C) and aromatic protons in the 7.5–8.5 ppm range (quinoline ring) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 220.6 (calculated for C₁₁H₈ClNO).
  • X-ray Crystallography : SHELXL refinement ( ) confirms bond lengths (e.g., C=O at 1.21 Å) and torsional angles.

Q. What are the key physicochemical properties influencing experimental design?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in DMSO or dichloromethane. Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Degrades under prolonged UV light; store in amber vials at –20°C.
  • Melting Point : 142–145°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can regioselective functionalization challenges in quinoline derivatives be addressed during synthesis?

  • Methodological Answer : The 6-chloro substituent directs electrophilic substitution to the 5- and 8-positions. To achieve regioselectivity:

  • Use steric hindrance (e.g., bulky directing groups) or transition metal catalysts (e.g., Pd-mediated C–H activation).
  • Computational modeling (DFT studies) predicts reactive sites by analyzing electron density maps .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Solutions include:

  • Orthogonal Assays : Validate activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
  • Meta-Analysis : Cross-reference data from PubChem () and crystallographic databases (e.g., CCDC) to identify confounding variables .

Q. How is SHELXL employed to refine crystal structures of halogenated quinolines?

  • Methodological Answer : For high-resolution

  • Use SHELXL-2018 ( ) with anisotropic displacement parameters for Cl and O atoms.
  • Address twinning via the TWIN/BASF command; residual density maps resolve disorder in the acetyl group .
    • Example Refinement Metrics :
ParameterValue
R1 (I > 2σ)0.032
wR2 (all data)0.085

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 or kinase targets using PDB structures (e.g., 3A4, 1ATP).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond occupancy .

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